molecular formula C12H25N3O B14775691 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14775691
M. Wt: 227.35 g/mol
InChI Key: BWGSVXNXQYHDKX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one (IUPAC name: (2S)-2-Amino-1-{3-[(dimethylamino)methyl]-1-piperidinyl}-3-methyl-1-butanone) is a chiral molecule with a molecular formula of C₁₃H₂₅N₃O₂. Its structure features:

  • A methylbutanone backbone with an amino group at the 2-position.
  • A piperidine ring substituted at the 3-position with a dimethylamino-methyl group. This configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in neuromodulation or receptor-targeted therapies .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-1-[3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3

InChI Key

BWGSVXNXQYHDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the amino and dimethylamino groups. Common synthetic routes may involve the use of reagents such as piperidine, dimethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Key Structural Variations

Compound Name (CAS No.) Piperidine Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Key Reference
Target Compound (N/A) 3-position -(CH₂)N(CH₃)₂ C₁₃H₂₅N₃O₂ 255.36
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (203047-48-7) 4-position -(CH₂)N(CH₂C₆H₅)(C₃H₅) C₂₄H₃₆N₄O 396.57
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (N/A) 3-position -(CH₂)N(CH₂C₆H₅)(C₃H₅) C₂₄H₃₆N₄O 396.57
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (1354024-14-8) 3-position -(CH₂)N(CH₂C₆H₅)(C₃H₇) C₂₄H₃₈N₄O 398.59
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (1354027-37-4) 2-position -(CH₂)N(CH₂C₆H₅)(C₃H₅) C₂₁H₃₃N₃O 343.51
(S)-2-Amino-1-(4-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one (1307150-35-1) 4-position -N(CH₃)₂ C₁₃H₂₅N₃O₂ 255.36

Impact of Substituent Position and Type

2- or 4-Position Substitution (): Alters ring conformation and hydrogen-bonding capacity. For example, 4-dimethylamino substitution () reduces steric hindrance compared to the target compound’s 3-position group.

Substituent Groups: Dimethylamino-Methyl (target compound, ): Increases hydrophilicity (logP ~1.2) due to tertiary amine polarity. Benzyl-Cyclopropyl/Isopropyl Groups (): Introduce bulkiness and lipophilicity (logP ~3.5–4.0), which may enhance blood-brain barrier penetration but reduce solubility.

Pharmacological Implications

  • Benzyl-Substituted Analogs (): The benzyl moiety may confer affinity for opioid or sigma receptors, as seen in structurally related analgesics.
  • 4-Dimethylamino Analog (): Similar molecular weight to the target compound but distinct pharmacokinetics due to positional isomerism.

Biological Activity

2-Amino-1-((S)-3-(dimethylamino)piperidin-1-yl)-3-methylbutan-1-one, also known as (S)-AM97768, is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H25N3O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 1354026-37-1
  • Synonyms : (S)-2-AMino-1-(3-diMethylaMino-piperidin-1-yl)-3-Methyl-butan-1-one

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors.

This compound is believed to exert its effects through modulation of neurotransmitter systems, particularly by acting as a selective inhibitor or modulator of specific receptors involved in neurological functions. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

Pharmacological Properties

The pharmacological profile includes:

  • Inhibition of GSK-3β : Recent studies have shown that compounds similar to this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of neurodegenerative diseases and mood disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GSK-3β InhibitionModulates pathways involved in neuroprotection
Neurotransmitter ModulationPotential effects on serotonin and dopamine levels
CytotoxicityMinimal cytotoxic effects observed in vitro

Case Study 1: GSK-3β Inhibition

In a study assessing various GSK-3β inhibitors, it was found that derivatives similar to this compound demonstrated significant inhibitory potency with IC50 values ranging from 360 nM to 480 nM. These compounds maintained metabolic stability while exhibiting minimal cytotoxicity in cellular assays .

Case Study 2: Neuroprotective Properties

Another research highlighted the neuroprotective potential of compounds related to this structure. They were shown to enhance neuronal survival under stress conditions, suggesting a role in neuroprotection which could be beneficial for conditions such as Alzheimer's disease .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at the piperidine nitrogen significantly influence biological activity. For instance, introducing various substituents can enhance or diminish the compound's efficacy against targeted enzymes like GSK-3β.

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